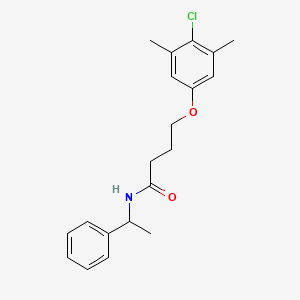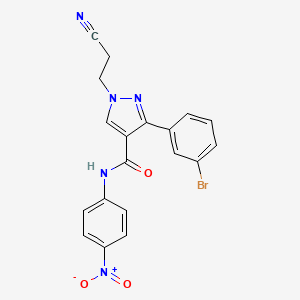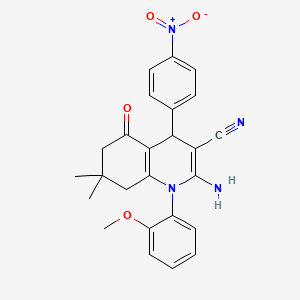
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide
Übersicht
Beschreibung
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide, also known as A-796260, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was first synthesized in 2005 by Abbott Laboratories as a potential treatment for obesity and metabolic disorders. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. CB1 receptors play a critical role in the regulation of appetite, pain, mood, and memory. By blocking the activity of CB1 receptors, 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide can modulate these physiological processes.
Biochemical and Physiological Effects
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been shown to reduce anxiety-like behaviors in animal models of anxiety and depression. 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide is its selectivity for the CB1 receptor. This makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor blockade. However, one of the limitations of 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide is its relatively low potency compared to other CB1 receptor antagonists.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide. One potential direction is the development of more potent CB1 receptor antagonists based on the structure of 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide. Another potential direction is the study of the long-term effects of CB1 receptor blockade on physiological processes such as appetite, mood, and memory. Finally, the potential therapeutic applications of 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide in the treatment of neurological and psychiatric disorders warrant further investigation.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as a treatment for anxiety, depression, schizophrenia, and drug addiction. In addition, 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide has been studied for its potential use in the treatment of obesity and metabolic disorders.
Eigenschaften
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-14-12-18(13-15(2)20(14)21)24-11-7-10-19(23)22-16(3)17-8-5-4-6-9-17/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVISZUCXZDGHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4177838.png)
![diethyl 5-amino-7-(2-chloro-6-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4177839.png)
![N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4177840.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4177844.png)
![1-[7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4177869.png)
![2,2'-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol)](/img/structure/B4177876.png)

![1-(diphenylmethyl)-4-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)piperazine](/img/structure/B4177883.png)
![N-(3-chloro-4-methylphenyl)-4-{[3-(2,5-dioxo-1-pyrrolidinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4177888.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-methoxybenzamide](/img/structure/B4177892.png)

![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]serinate](/img/structure/B4177910.png)
![2-{4-(2-chlorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4177917.png)